molecular formula C₅₇H₁₀₂O₆ B014969 1,2-Dioleoyl-3-linoleoyl-rac-glycerol CAS No. 2190-20-7

1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Cat. No. B014969
CAS RN: 2190-20-7
M. Wt: 883.4 g/mol
InChI Key: JTMWOTXEVWLTTO-KTKRTRQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) involves a radiosynthetic procedure starting from 1,2-dioleoyl-sn-glycerol, followed by a series of reactions including oxidation, reduction, conversion to a phosphocholine derivative, and a final transphosphatidylation reaction using glycerol and cabbage phospholipase D (Schmitt, Amidon, Wykle, & Waite, 1995).

Molecular Structure Analysis

The molecular structure of TAGs, including 1,2-dioleoyl-3-linoleoyl-rac-glycerol, is crucial in determining their polymorphic forms, crystallization behavior, and phase transitions. These structures are analyzed using techniques like differential scanning calorimetry, Raman spectroscopy, and X-ray diffraction to identify polymorphic forms and study their transformation kinetics (Bayés‐García, Calvet, Cuevas-Diarte, Ueno, & Sato, 2013; 2016).

Chemical Reactions and Properties

Chemical reactions involving 1,2-dioleoyl-3-linoleoyl-rac-glycerol are influenced by its unique structure, leading to specific behavior during enzymatic interesterification, synthesis, and other chemical transformations. These reactions are pivotal in creating structured TAGs for various applications, demonstrating the compound's versatility and functional properties (Wang, Jiang, Xu, Miu, Jin, & Wang, 2020).

Physical Properties Analysis

The physical properties of 1,2-dioleoyl-3-linoleoyl-rac-glycerol, such as melting behavior and crystallization kinetics, are extensively studied to understand its behavior in different environments and applications. These properties are affected by the compound's polymorphic forms and molecular interactions, impacting its functionality in food and other industries (Mohanan, Darling, Bouzidi, & Narine, 2015).

Scientific Research Applications

  • Radiosynthetic Application : A study by Schmitt et al. (1995) developed a novel radiosynthetic procedure for 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol), providing insights into the chemical behavior of primary alcohol in diglycerides (Schmitt, Amidon, Wykle, & Waite, 1995).

  • Model Membrane Studies : Research by Sorokoumova et al. (1983) found that 1,2-diacylglycerols can induce curved regions and intramembrane particle formation in model membranes, suggesting a role in membrane fluidity and lipid metabolism (Sorokoumova, Vasilenko, Shvets, Selishcheva, & Boroviagin, 1983).

  • Surfactant Properties : A study by Notter et al. (1980) demonstrated that adding 1,2-dioeoyl-sn-glycero-3-phosphocholine or cholesterol to rac-1,2-dipalmitoyl-glycero-3-phosphocholine films improves their surface reentry and respreading properties, especially at 37 degrees Celsius (Notter, Tabak, & Mavis, 1980).

  • Pharmaceutical Formulations : Jandacek et al. (1987) found that 1,3-dioctanoyl triglycerides with long-chain fatty acids in the 2 position are rapidly hydrolyzed and efficiently absorbed, supporting their potential use in pharmaceutical formulations (Jandacek, Whiteside, Holcombe, Volpenhein, & Taulbee, 1987).

  • Nutritional Studies : Weber (1985) explored the metabolism and nutritional effects of rac-1-O-[1'-14C]dodecylglycerol, finding that it rapidly enters organs and tissues without metabolic or nutritional changes after removal from the diet (Weber, 1985).

Safety And Hazards

The specific safety and hazards information for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is not provided in the search results. However, it is noted that this product is not for human or veterinary use2. For detailed safety information, it is recommended to refer to the product’s Safety Data Sheet (SDS).


Future Directions

The future directions for the research and application of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol are not explicitly mentioned in the search results. However, given its presence in various seed and vegetable oils, it may have potential applications in food science and nutrition, as well as in the cosmetic and pharmaceutical industries2.


Please note that this information is based on the available search results and for a more detailed and accurate analysis, consulting specialized resources or experts in the field is recommended.


properties

IUPAC Name

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMWOTXEVWLTTO-KTKRTRQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H102O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

883.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dioleoyl-3-linolein

CAS RN

2190-20-7
Record name 1,2-Dioleoyl-3-linolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIOLEOYL-3-LINOLEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9790LE118Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
T Nagai, H Mizobe, I Otake, K Ichioka, K Kojima… - … of Chromatography A, 2011 - Elsevier
In our previous studies, we employed recycle HPLC for the separation of triacylglycerol (TAG)-positional isomers (PIs). In this study, a recycle HPLC system equipped with a …
N Gotoh, S Wada, T Nagai - Lipid Technology, 2011 - Wiley Online Library
A recycle HPLC system equipped with a polysaccharide‐based chiral column was used for the enantiomeric separation of asymmetric triacylglycerols (TAGs). When the chiral columns …
DS Lee, ES Lee, HJ Kim, SO Kim, K Kim - Analytica Chimica Acta, 2001 - Elsevier
Triacylglycerol (TG) composition of authentic and adulterated sesame oils with perilla was studied by using reversed phase liquid chromatography. Triacylglycerols were separated …
KO Adebowale, CO Adedire - African Journal of …, 2006 - academicjournals.org
The chemical composition and insecticidal activity of Jatropha curcas L. seed were evaluated using standard techniques. The oil content of the seed is high (66.4%). Triacylglycenol was …
Number of citations: 401 academicjournals.org
W Du, W Zhu, W Ge, C Li - Journal of Pharmaceutical and Biomedical …, 2021 - Elsevier
Coix seed (CS) is the dry mature seed kernel of Coix lacrma-jobi L. var. mayuen (Roman.) Stapf, which has the effect of spleen-invigorating and anti-swelling. However, research reports …
T Xiao-xiao, F Xue-zhi, SUN Han-zhou… - 林业科学 …, 2018 - lykxyj.xml-journal.net
Objective To analyze the content of triacylglycerols (TAGs) in different oil-tea camellia cones. Method The TAGs composition of six oil-tea camellia species and nine varieties of Camellia …
Number of citations: 1 lykxyj.xml-journal.net
F Ianni, A Carotti, M Protti, A Favilli, S Gerli… - … of Pharmaceutical and …, 2023 - Elsevier
The ever-increasing technological advancement in the (ultra)high-performance liquid chromatography tandem (high-resolution) mass spectrometry platforms have largely contributed to …
JT Lin, JM Chen, LP Liao… - Journal of agricultural and …, 2002 - ACS Publications
Sixty-one molecular species of triacylglycerols (TAG) and diacylglycerols produced from castor microsomal incubations incorporating six different 14 C-labeled fatty acids have been …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk
FW Claassen, C Haar, TA van Beek… - … Journal of Plant …, 2000 - Wiley Online Library
A new high pressure liquid chromatographic method with evaporative light scattering detection was developed for the qualitative and quantitative analysis of apolar, low molecular …
C Jiao, W Chen, X Tan, H Liang, J Li, H Yun… - Journal of …, 2020 - Elsevier
Ethnopharmacological relevance The mushroom Ganoderma lucidum (G. lucidum) is a traditional Chinese medicine reported to have a variety of pharmacological properties, including …

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